molecular formula C11H13N3O2 B15262274 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione

Cat. No.: B15262274
M. Wt: 219.24 g/mol
InChI Key: NFNNIHDNLPGMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H15N3O2. It is known for its unique structure, which includes an imidazolidine ring and an aminomethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione is unique due to its specific combination of the imidazolidine ring and aminomethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-13-7-10(15)14(11(13)16)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3

InChI Key

NFNNIHDNLPGMNM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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